Oxonan-2-ol
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Overview
Description
Oxonan-2-ol is an organic compound with the molecular formula C8H14O2 It is a lactone, specifically a cyclic ester, derived from the oxidation of cyclooctanone
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxonan-2-ol can be synthesized through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of cyclooctanone using dihydrogen peroxide in the presence of a catalyst such as silver tungstate (Ag/WO3) nanobars. The reaction is typically carried out in acetonitrile at a temperature of around 80°C for approximately 9 hours . The catalyst is then separated by filtration, and the products are analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GCMS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxonan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dihydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
Oxonan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxonan-2-ol involves its interaction with various molecular targets and pathways. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme-catalyzed reactions or as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one: Another lactone with a similar structure but a different ring size.
Butyrolactone: A smaller lactone with different chemical properties.
Caprolactone: A larger lactone used in polymer production.
Uniqueness
Oxonan-2-ol is unique due to its specific ring size and chemical properties, which make it suitable for certain applications that other lactones may not be ideal for
Properties
IUPAC Name |
oxonan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-8-6-4-2-1-3-5-7-10-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJSJMHKZSVVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(OCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543594 |
Source
|
Record name | Oxonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143211-13-6 |
Source
|
Record name | Oxonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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